molecular formula C20H19N3O5S B11062210 4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

Cat. No.: B11062210
M. Wt: 413.4 g/mol
InChI Key: SRFIGEUZDXXSOM-UHFFFAOYSA-N
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Description

4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex organic compound that features a unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a benzodioxole moiety, which is often associated with bioactive compounds, and a triazatricyclo framework, which contributes to its chemical stability and reactivity.

Preparation Methods

The synthesis of 4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one involves multiple steps, typically starting with the preparation of the benzodioxole precursor. The synthetic route may include:

Industrial production methods for such complex molecules typically involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the benzodioxole or triazatricyclo moieties.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives and triazatricyclo compounds. Compared to these, 4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is unique due to its combined structural features, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

InChI

InChI=1S/C20H19N3O5S/c1-8-5-9(2)21-20-12(8)13-17(29-20)19(24)23-18(22-13)10-6-11-15(28-7-27-11)16(26-4)14(10)25-3/h5-6,18,22H,7H2,1-4H3,(H,23,24)

InChI Key

SRFIGEUZDXXSOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(N3)C4=CC5=C(C(=C4OC)OC)OCO5)C

Origin of Product

United States

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